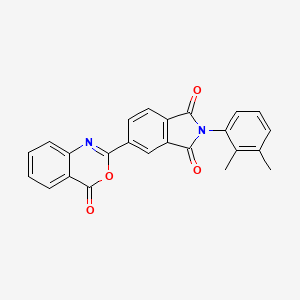
(2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona es un compuesto orgánico sintético que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo que son conocidas por sus diversas actividades biológicas. Este compuesto particular se caracteriza por la presencia de una porción de fenotiazina, que es una estructura tricíclica que contiene átomos de azufre y nitrógeno. La estructura única del compuesto lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona típicamente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre 2,4-dimetoxi benzaldehído y 10H-fenotiazin-10-il-acetofenona en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción generalmente se lleva a cabo en un disolvente de etanol o metanol bajo condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía en columna.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la reacción de condensación de Claisen-Schmidt. Esto requeriría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes u otros productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, donde los grupos funcionales en los anillos fenilo o la porción de fenotiazina son reemplazados por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido o básico, peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o etanol, hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro, nucleófilos como aminas o tioles.
Principales productos formados
Oxidación: Ácidos carboxílicos, aldehídos o cetonas.
Reducción: Alcoholes, alcanos o aminas.
Sustitución: Derivados halogenados, compuestos sustituidos con aminas o compuestos sustituidos con tioles.
Aplicaciones Científicas De Investigación
(2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antiinflamatorias y anticancerígenas. La capacidad del compuesto para interactuar con objetivos biológicos lo convierte en un tema de interés en el descubrimiento y desarrollo de fármacos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas. La porción de fenotiazina es conocida por sus actividades farmacológicas, y el compuesto puede exhibir efectos similares.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona no se comprende completamente, pero se cree que involucra interacciones con varios objetivos moleculares y vías. Se sabe que la porción de fenotiazina interactúa con receptores de neurotransmisores, enzimas y canales iónicos, lo que puede contribuir a las actividades biológicas del compuesto. Además, la capacidad del compuesto para sufrir reacciones redox puede desempeñar un papel en su mecanismo de acción, particularmente en el contexto de sus posibles efectos anticancerígenos y antimicrobianos.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-3-(2,4-dimetoxi fenil)-1-fenilprop-2-en-1-ona: Carece de la porción de fenotiazina, lo que puede dar como resultado diferentes actividades biológicas y propiedades químicas.
(2E)-3-(2,4-dimetoxi fenil)-1-(4-metil fenil)prop-2-en-1-ona: Contiene un anillo fenilo sustituido con metilo en lugar de la porción de fenotiazina, lo que lleva a variaciones en su reactividad química y efectos biológicos.
(2E)-3-(2,4-dimetoxi fenil)-1-(4-cloro fenil)prop-2-en-1-ona: Presenta un anillo fenilo sustituido con cloro, lo que puede influir en sus propiedades químicas y biológicas.
Unicidad
La presencia de la porción de fenotiazina en (2E)-3-(2,4-dimetoxi fenil)-1-(10H-fenotiazin-10-il)prop-2-en-1-ona lo distingue de otros compuestos similares. Esta característica estructural imparte propiedades electrónicas y estéricas únicas, que pueden afectar la reactividad, la estabilidad y las interacciones del compuesto con objetivos biológicos. Como resultado, el compuesto puede exhibir actividades biológicas distintas y posibles aplicaciones terapéuticas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C23H19NO3S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dimethoxyphenyl)-1-phenothiazin-10-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3S/c1-26-17-13-11-16(20(15-17)27-2)12-14-23(25)24-18-7-3-5-9-21(18)28-22-10-6-4-8-19(22)24/h3-15H,1-2H3/b14-12+ |
Clave InChI |
USGDXEJDGVWTHO-WYMLVPIESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664138.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664156.png)
